molecular formula C17H21N5O3 B5603325 5-acetyl-1'-[(3-methylisoxazol-5-yl)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]

5-acetyl-1'-[(3-methylisoxazol-5-yl)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]

Cat. No.: B5603325
M. Wt: 343.4 g/mol
InChI Key: DLRFKTIABZOFGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-acetyl-1'-[(3-methylisoxazol-5-yl)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] is a useful research compound. Its molecular formula is C17H21N5O3 and its molecular weight is 343.4 g/mol. The purity is usually 95%.
The exact mass of the compound 5-acetyl-1'-[(3-methylisoxazol-5-yl)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] is 343.16443955 g/mol and the complexity rating of the compound is 548. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-acetyl-1'-[(3-methylisoxazol-5-yl)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-acetyl-1'-[(3-methylisoxazol-5-yl)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Approaches and Structural Studies

The compound's synthesis and structural characteristics have been explored to develop potential 5-HT3 receptor antagonists. The series of compounds, including tropane-3-spiro-4'(5')-imidazolines, shows a preferred conformation beneficial for bioactivity. These studies provide insights into the compound's conformational preferences, aiding in the design of bioactive molecules with potential therapeutic applications (Whelan et al., 1995).

Medicinal Chemistry and Pharmacology

In medicinal chemistry, the focus has been on synthesizing spiropiperidine lactam derivatives as acetyl-CoA carboxylase inhibitors, showing the utility of the compound in developing novel ACC inhibitors with potential applications in metabolic diseases (Huard et al., 2012). Additionally, the rearrangement of isoxazol-5(2H)-ones to imidazo[1,2-a]pyridines under Flash-Vacuum-Pyrolysis (F.V.P) conditions, achieving high yields, underscores the compound's versatility in synthetic organic chemistry (Azimi et al., 2013).

Biochemical Research

Biochemically, selenium-containing dispiro indolinones, related to the compound , have demonstrated cytotoxic activity and the ability to generate reactive oxygen species (ROS) in cancer cells. This indicates the compound's potential in developing anticancer agents with novel mechanisms of action (Novotortsev et al., 2021).

Properties

IUPAC Name

1-[1'-(3-methyl-1,2-oxazole-5-carbonyl)spiro[6,7-dihydro-1H-imidazo[4,5-c]pyridine-4,4'-piperidine]-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3/c1-11-9-14(25-20-11)16(24)21-7-4-17(5-8-21)15-13(18-10-19-15)3-6-22(17)12(2)23/h9-10H,3-8H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRFKTIABZOFGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N2CCC3(CC2)C4=C(CCN3C(=O)C)NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.